molecular formula C19H26N6O2 B11498031 3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11498031
M. Wt: 370.4 g/mol
InChI Key: QVLSRIAAEYQKEP-UHFFFAOYSA-N
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Description

3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine ring, followed by the introduction of the ethoxy and isopropylamino groups, and finally, the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one scaffold. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, such as potassium permanganate, reducing agents, such as lithium aluminum hydride, and nucleophiles, such as sodium methoxide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-ethoxy-6-(isopropylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

11-[4-ethoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C19H26N6O2/c1-4-27-19-22-17(20-12(2)3)21-18(23-19)24-9-13-8-14(11-24)15-6-5-7-16(26)25(15)10-13/h5-7,12-14H,4,8-11H2,1-3H3,(H,20,21,22,23)

InChI Key

QVLSRIAAEYQKEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(C)C

Origin of Product

United States

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